RU-521

説明

特性

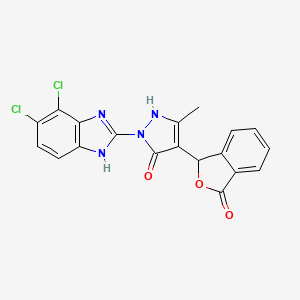

IUPAC Name |

2-(4,5-dichloro-1H-benzimidazol-2-yl)-5-methyl-4-(3-oxo-1H-2-benzofuran-1-yl)-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl2N4O3/c1-8-13(16-9-4-2-3-5-10(9)18(27)28-16)17(26)25(24-8)19-22-12-7-6-11(20)14(21)15(12)23-19/h2-7,16,24H,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAWZUQAOMURCLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=NC3=C(N2)C=CC(=C3Cl)Cl)C4C5=CC=CC=C5C(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

RU-521 mechanism of action in cGAS inhibition

An In-depth Technical Guide on the Mechanism of Action of RU-521 in cGAS Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage. Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases. This compound has emerged as a potent and selective small-molecule inhibitor of cGAS, the direct sensor of cytosolic dsDNA. This document provides a comprehensive technical overview of the mechanism of action of this compound, summarizing key quantitative data, detailing experimental methodologies for its characterization, and visualizing the relevant biological and experimental frameworks.

Core Mechanism of Action

This compound functions as a direct inhibitor of cyclic GMP-AMP synthase (cGAS).[1][2] It exerts its inhibitory effect by binding to the catalytic pocket of the cGAS enzyme.[3] This binding event physically obstructs the access of the substrates, ATP and GTP, to the active site, thereby preventing the synthesis of the second messenger cyclic GMP-AMP (cGAMP).[2] The inhibition of cGAMP production is the pivotal step in this compound's mechanism, as cGAMP is essential for the activation of the downstream adaptor protein STING.[4][5] By preventing cGAMP synthesis, this compound effectively blocks the entire downstream signaling cascade that leads to the phosphorylation of IRF3, and the subsequent transcription of type I interferons and other pro-inflammatory cytokines.[4][6] Notably, this compound has been demonstrated to be a potent inhibitor of both human and mouse cGAS homologs, a significant attribute for translational research.[4][5]

Quantitative Data Summary

The inhibitory potency of this compound has been characterized in both biochemical and cellular assays across different species. The following table summarizes the key quantitative metrics reported in the literature.

| Parameter | Species/Cell Line | Value | Reference |

| IC50 (Biochemical) | Mouse cGAS | 0.11 µM | [7] |

| Human cGAS | 2.94 µM | [7] | |

| IC50 (Cellular) | Murine RAW 264.7 Cells | 0.7 µM | [4] |

| Human THP-1 Cells | ~0.8 µM | [4] | |

| IC90 (Cellular) | Human PBMCs | 3 µM | [4] |

| LD50 (Cellular) | Human THP-1 Cells | 31.4 µM | [8] |

IC50: Half-maximal inhibitory concentration. LD50: Lethal dose, 50%.

Signaling Pathway and Experimental Workflow

To elucidate the mechanism of this compound, a series of experiments are typically performed. The following diagrams illustrate the cGAS-STING signaling pathway with the point of this compound inhibition and a general experimental workflow for characterizing a cGAS inhibitor.

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for characterizing the activity and specificity of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are outlines of key experimental protocols used to characterize this compound.

Cellular cGAS Inhibition Assay in THP-1 Cells

This protocol is designed to determine the cellular potency of this compound in a human monocytic cell line that endogenously expresses the cGAS-STING pathway.

-

Cell Culture:

-

Maintain THP-1 Lucia™ ISG cells (or wild-type THP-1 cells) in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 1% penicillin-streptomycin, and 10 mM HEPES.

-

Culture cells at 37°C in a humidified atmosphere with 5% CO2.

-

For experiments, seed cells at a density of 5 x 10^5 cells/well in a 96-well plate.

-

-

Inhibitor Treatment and Stimulation:

-

Prepare a dose-response curve of this compound (e.g., from 0.01 µM to 100 µM) in culture medium.

-

Pre-incubate the cells with the different concentrations of this compound for 1-2 hours.

-

Transfect the cells with a dsDNA stimulus, such as Herring Testis DNA (HT-DNA), using a transfection reagent like Lipofectamine 2000 according to the manufacturer's instructions. A typical concentration is 1 µg/mL of HT-DNA.

-

Incubate the stimulated cells for 18-24 hours.

-

-

Endpoint Measurement:

-

For THP-1 Lucia™ ISG cells (Luciferase Assay): Measure the activity of secreted Lucia luciferase in the cell culture supernatant using a QUANTI-Luc™ assay kit. Luminescence can be read on a plate reader. This measures the activation of interferon-stimulated genes (ISGs).[2]

-

For wild-type THP-1 cells (RT-qPCR):

-

Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).

-

Synthesize cDNA using a reverse transcription kit.

-

Perform quantitative PCR (qPCR) using primers specific for IFNB1 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization. Analyze the data using the ΔΔCt method to determine the fold change in gene expression.[4]

-

-

cGAMP Quantification by LC-MS/MS

This protocol provides a direct measure of this compound's enzymatic inhibition of cGAS within a cellular context.

-

Sample Preparation:

-

Seed cells (e.g., RAW 264.7 or THP-1) in a 6-well plate.

-

Treat with this compound at desired concentrations (e.g., IC50 and IC90) for 1-2 hours.

-

Stimulate with HT-DNA as described above.

-

After 6-8 hours, wash the cells with ice-cold PBS.

-

Lyse the cells and extract metabolites using a cold extraction solution (e.g., 80% methanol/20% water).

-

Centrifuge to pellet cellular debris and collect the supernatant.

-

Dry the supernatant under vacuum.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried metabolites in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS/MS).

-

Inject the sample into an LC-MS/MS system.

-

Separate metabolites using a suitable column (e.g., a C18 reverse-phase column).

-

Perform mass spectrometry analysis in multiple reaction monitoring (MRM) mode, using known mass transitions for 2'3'-cGAMP.

-

Quantify the amount of cGAMP by comparing the peak area to a standard curve generated with synthetic 2'3'-cGAMP.[4][9]

-

Specificity Assays

These experiments are critical to ensure this compound specifically targets the cGAS-STING pathway.

-

Upstream/Downstream Specificity:

-

Use cGAS knockout (KO) THP-1 cells.

-

Treat separate wells of cGAS KO cells with this compound.

-

Stimulate one set of wells with HT-DNA and another set with exogenous 2'3'-cGAMP.

-

Measure IFNB1 expression via RT-qPCR.

-

Expected Result: this compound should inhibit the IFN-β response to HT-DNA in wild-type cells but not in cGAS KO cells.[4] It should have no effect on the IFN-β response to direct cGAMP stimulation in either cell type, demonstrating it acts upstream of STING.[5][8]

-

-

Pathway Specificity:

-

Use wild-type THP-1 cells.

-

Pre-treat cells with this compound.

-

Stimulate with various pathogen-associated molecular patterns (PAMPs) that activate other innate immune pathways, such as lipopolysaccharide (LPS) for TLR4, or poly(I:C) for TLR3/RIG-I.

-

Measure the expression of relevant cytokines (e.g., IFNB1, IL6).

-

Expected Result: this compound should only inhibit cytokine induction by the dsDNA stimulus and not by ligands for other pattern recognition receptors (PRRs), confirming its specificity for the cGAS pathway.[4][5]

-

Conclusion

This compound is a well-characterized direct inhibitor of cGAS, effectively blocking the production of cGAMP and the subsequent activation of the STING-mediated innate immune response. Its ability to inhibit both human and mouse cGAS with high specificity and cellular potency makes it an invaluable tool for research into the cGAS-STING pathway and a promising scaffold for the development of therapeutics for autoimmune and inflammatory diseases. The experimental protocols and data presented in this guide provide a comprehensive framework for the continued investigation and application of this important small molecule inhibitor.

References

- 1. invivogen.com [invivogen.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Small molecule inhibition of human cGAS reduces total cGAMP output and cytokine expression in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecule inhibition of human cGAS reduces total cGAMP output and cytokine expression in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. RU.521 mitigates subarachnoid hemorrhage-induced brain injury via regulating microglial polarization and neuroinflammation mediated by the cGAS/STING/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of human cGAS-specific small-molecule inhibitors for repression of dsDNA-triggered interferon expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

VENT-03: A Novel cGAS Inhibitor Forging a New Frontier in Autoimmune Disease Research

For Immediate Release

WALTHAM, Mass. & MONTREAL – In the intricate landscape of autoimmune disease research, a promising new therapeutic agent, VENT-03, is emerging as a frontrunner. Developed by Ventus Therapeutics, this first-in-class, orally administered small molecule inhibitor of cyclic GMP-AMP synthase (cGAS) has successfully completed a Phase 1 clinical trial and is advancing to Phase 2 studies for lupus.[1] This technical guide provides an in-depth overview of VENT-03, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation, tailored for researchers, scientists, and drug development professionals.

The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal that can originate from pathogens or damaged host cells.[2] In autoimmune diseases such as systemic lupus erythematosus (SLE), Aicardi-Goutières syndrome (AGS), and others, the aberrant activation of this pathway by self-DNA leads to a chronic inflammatory state, driven by the production of type I interferons and other pro-inflammatory cytokines.[3] By targeting cGAS, the primary sensor in this cascade, VENT-03 offers a highly targeted approach to quell the inflammatory storm at its source.

The cGAS-STING Signaling Pathway: A Prime Target for Autoimmune Disease

The activation of the cGAS-STING pathway is a multi-step process. Cytosolic double-stranded DNA (dsDNA) binds to and activates cGAS.[3] This activation triggers the enzymatic synthesis of the second messenger 2’3′-cyclic GMP-AMP (cGAMP) from ATP and GTP.[3] cGAMP then binds to the adaptor protein, Stimulator of Interferon Genes (STING), located on the endoplasmic reticulum. This binding event initiates a signaling cascade that leads to the phosphorylation and activation of transcription factors, primarily IRF3 and NF-κB. These transcription factors then translocate to the nucleus to drive the expression of type I interferons and other inflammatory cytokines, perpetuating the autoimmune response.

Caption: The cGAS-STING signaling pathway and the inhibitory action of VENT-03.

Quantitative Data on Novel cGAS Inhibitors

VENT-03 has demonstrated a promising profile with excellent pharmacokinetic properties and robust pharmacodynamic activity in preclinical models.[4] While specific IC50 values for VENT-03 are not yet publicly available, recent patent filings from Ventus Therapeutics disclose the potency of representative compounds from their cGAS inhibitor program.

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| Ex 4, Cpd 5 | Human cGAS | LC/MS | < 0.0005 | [5] |

| Cpd 14 | Human cGAS | Kinase-Glo | < 0.01 | [5] |

| Cpd 14 | Human cGAS | LC/MS | < 0.005 | [5] |

| G150 | Human cGAS | Reporter | 0.6507 | [6] |

| Glabridin | STING-IRF3 Interaction | In vitro | - | [7] |

| RU.521 | Mouse cGAS | Cellular | - | [3] |

Preclinical and Clinical Development of VENT-03

Preclinical studies have underscored the therapeutic potential of VENT-03. In the Trex1-/- mouse model, which recapitulates many of the hallmarks of SLE including elevated type I interferon activity and myocarditis, tool molecules of the VENT-03 chemotype were shown to reduce auto-inflammation and provide a survival benefit.[4][8] Furthermore, in a model of photosensitivity where dermal inflammation is exacerbated by UVB exposure, cGAS inhibition with a VENT-03 tool compound reduced markers of dermal inflammation and improved skin integrity.[4]

The Phase 1 clinical trial of VENT-03 in 72 healthy adult volunteers demonstrated that the drug was safe and well-tolerated at all tested dose levels.[1][9] The pharmacokinetic profile of VENT-03 supports a convenient once-daily oral dosing regimen.[1][10] Importantly, the study showed robust target engagement, with plasma concentrations reaching levels required for full inhibition of cGAS.[11]

Experimental Protocols

In Vitro cGAS Enzyme Activity Assay (IC50 Determination)

This protocol outlines a biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human cGAS.

Caption: Workflow for in vitro determination of cGAS inhibitor IC50.

Methodology:

-

Reagent Preparation:

-

Reconstitute recombinant human cGAS enzyme in an appropriate assay buffer.

-

Prepare a solution of dsDNA activator (e.g., herring testis DNA or a specific oligonucleotide sequence).

-

Prepare a stock solution of ATP and GTP.

-

Perform serial dilutions of the test compound (e.g., VENT-03) in DMSO, followed by dilution in assay buffer.

-

-

Assay Procedure:

-

In a 384-well plate, add the diluted test compound.

-

Add the cGAS enzyme and dsDNA activator to each well.

-

Pre-incubate the plate to allow the compound to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the ATP/GTP mixture.

-

Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes).

-

Stop the reaction using a suitable stop solution (e.g., EDTA).

-

-

Detection:

-

Quantify the amount of 2’3’-cGAMP produced using a sensitive detection method such as:

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A competitive immunoassay format.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For direct and highly specific quantification.

-

Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based immunoassay.

-

-

-

Data Analysis:

-

Calculate the percentage of cGAS inhibition for each compound concentration relative to a vehicle control.

-

Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular cGAS Activity Assay in THP-1 Monocytes

This protocol describes a cell-based assay to evaluate the ability of a cGAS inhibitor to block downstream signaling in a relevant human immune cell line.

Caption: Workflow for cellular assessment of cGAS inhibitor activity.

Methodology:

-

Cell Culture and Seeding:

-

Culture THP-1 human monocytic cells (wild-type or reporter cell lines such as THP1-Dual™) in appropriate media.

-

Seed the cells into a 96-well plate at a suitable density.

-

-

Compound Treatment and Stimulation:

-

Treat the cells with serial dilutions of the test compound for a predetermined time (e.g., 1 hour).

-

Transfect the cells with a cGAS-activating dsDNA ligand using a suitable transfection reagent to stimulate the pathway.

-

-

Incubation:

-

Incubate the plates at 37°C in a CO2 incubator for a period sufficient to induce a downstream response (e.g., 6 hours for gene expression, 24 hours for protein secretion).

-

-

Endpoint Measurement:

-

Interferon-β (IFN-β) Secretion: Collect the cell culture supernatant and measure the concentration of secreted IFN-β using an ELISA kit.

-

Reporter Gene Expression: If using a reporter cell line, measure the activity of the reporter gene (e.g., luciferase) in the supernatant or cell lysate.

-

Interferon-Stimulated Gene (ISG) Expression: Lyse the cells, extract RNA, and perform RT-qPCR to quantify the mRNA levels of ISGs (e.g., IFNB1, CXCL10, ISG15).

-

Western Blotting: Analyze cell lysates by Western blot to detect the phosphorylation of key signaling proteins like TBK1 and IRF3.

-

-

Data Analysis:

-

Normalize the endpoint measurement to a vehicle-treated, dsDNA-stimulated control.

-

Determine the cellular IC50 value by plotting the normalized response against the compound concentration.

-

In Vivo Efficacy Evaluation in a Trex1-/- Mouse Model

This protocol provides a framework for assessing the in vivo efficacy of a cGAS inhibitor in a genetically defined mouse model of autoimmune disease.

Methodology:

-

Animal Model:

-

Compound Administration:

-

Administer the test compound (e.g., VENT-03) to the Trex1-/- mice via a clinically relevant route (e.g., oral gavage) on a regular dosing schedule. A vehicle control group should be included.

-

-

Monitoring and Endpoints:

-

Survival: Monitor the survival of the mice over the course of the study.

-

Clinical Scoring: Regularly assess the mice for clinical signs of disease, such as weight loss, ruffled fur, and reduced activity.

-

Immunophenotyping: At the end of the study, collect blood and tissues (spleen, lymph nodes, heart, skin) for analysis.

-

Flow Cytometry: Analyze immune cell populations in the blood and lymphoid organs.

-

Histopathology: Examine tissues for signs of inflammation and tissue damage.

-

Gene Expression Analysis: Measure the expression of ISGs in peripheral blood or tissues by RT-qPCR.

-

Autoantibody Titer: Measure the levels of autoantibodies in the serum by ELISA.

-

-

-

Data Analysis:

-

Compare the survival curves between the treated and vehicle control groups using a log-rank test.

-

Analyze differences in clinical scores, immune cell populations, gene expression, and autoantibody levels between the groups using appropriate statistical tests.

-

Conclusion

VENT-03 represents a significant advancement in the pursuit of targeted therapies for autoimmune diseases. Its novel mechanism of action, promising preclinical data, and successful progression through Phase 1 clinical trials highlight its potential to become a cornerstone treatment for lupus and other cGAS-driven inflammatory conditions. The detailed protocols provided in this guide offer a comprehensive framework for the continued investigation of VENT-03 and other novel cGAS inhibitors, paving the way for a new era of precision medicine in autoimmunity.

References

- 1. ventustx.com [ventustx.com]

- 2. bellbrooklabs.com [bellbrooklabs.com]

- 3. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of VENT-03: A Novel Clinical cGAS Inhibitor for the Treatment of SLE and Other Autoimmune Diseases - ACR Meeting Abstracts [acrabstracts.org]

- 5. Ventus Therapeutics identifies cGAS inhibitors | BioWorld [bioworld.com]

- 6. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]

- 7. Glabridin improves autoimmune disease in Trex1-deficient mice by reducing type I interferon production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cGAS is required for lethal autoimmune disease in the Trex1-deficient mouse model of Aicardi-Goutieres Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ventus Therapeutics Announces Successful Completion of Phase 1 Clinical Trial of VENT-03, a First-in-Class, Orally Administered cGAS Inhibitor - BioSpace [biospace.com]

- 10. ventustx.com [ventustx.com]

- 11. Ventus Therapeutics Completes Phase 1 Trial of VENT-03, an Oral cGAS Inhibitor [synapse.patsnap.com]

- 12. academic.oup.com [academic.oup.com]

RU-521 discovery and development timeline

No Publicly Available Information on the Discovery and Development of RU-521

Following a comprehensive search of publicly accessible scientific literature and drug development databases, no information was found regarding a compound designated as "this compound." This suggests that "this compound" is not a publicly recognized name for a drug candidate or research compound.

The absence of data prevents the creation of the requested in-depth technical guide, including its discovery and development timeline, experimental protocols, and associated signaling pathways.

Potential reasons for the lack of information include:

-

Internal Designation: "this compound" may be an internal code name used by a pharmaceutical or research organization that has not been disclosed publicly.

-

Incorrect Naming: The designation "this compound" may be inaccurate or a misnomer for a compound known by a different name.

-

Early-Stage or Discontinued Project: The compound may be in a very early stage of development with no published data, or its development may have been discontinued before any information entered the public domain.

Without any foundational data on this compound, it is not possible to fulfill the request for a technical whitepaper, including quantitative data tables, experimental methodologies, and visual diagrams. Further investigation would require a correct and publicly known identifier for the compound of interest.

RU-521 role in STING pathway modulation

An In-Depth Technical Guide to RU-521: A cGAS Inhibitor for STING Pathway Modulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic DNA as a sign of infection or cellular damage.[1][2][3] Aberrant activation of this pathway is implicated in various autoimmune and inflammatory diseases.[4] this compound is a potent small-molecule inhibitor that targets cGAS, the DNA sensor that initiates the signaling cascade.[1] By preventing the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP), this compound effectively blocks the activation of STING and the subsequent production of type I interferons and other inflammatory cytokines.[5][6] This technical guide provides a comprehensive overview of this compound's mechanism of action, quantitative inhibitory data, detailed experimental protocols, and key signaling and workflow diagrams.

Mechanism of Action

This compound functions as a direct inhibitor of the enzyme cGAS.[7] Its primary mechanism involves binding to the catalytic pocket of cGAS.[2][6] This interaction sterically occludes the binding of the enzyme's natural substrates, ATP and GTP.[6] By preventing substrate binding, this compound effectively halts the synthesis of 2'3'-cGAMP, the endogenous ligand required for STING activation.[5]

The inhibition of cGAMP production is the critical step in this compound's modulation of the STING pathway. Without cGAMP, the STING protein, located on the endoplasmic reticulum, remains in its inactive state.[3] Consequently, the downstream signaling events, including the recruitment and phosphorylation of Tank-binding kinase 1 (TBK1) and the subsequent phosphorylation and nuclear translocation of Interferon Regulatory Factor 3 (IRF3), are prevented.[3][5] The ultimate result is the suppression of transcriptional programs that lead to the expression of type I interferons and other inflammatory genes.[5] Studies have demonstrated the selectivity of this compound, showing it does not significantly affect other innate immune pathways, such as those activated by Toll-like receptor (TLR) ligands or RNA sensors.[5]

Quantitative Data: Inhibitory Activity of this compound

The potency of this compound has been evaluated in both biochemical and cellular assays against murine and human cGAS. While initially developed as a more potent inhibitor of the murine homolog, it demonstrates significant activity in human cellular systems.[5][8]

| Target Species | Assay Type | System / Cell Line | IC₅₀ (µM) |

| Murine cGAS | Biochemical | Recombinant mcGAS Protein | 0.11[8] |

| Cellular | RAW 264.7 Macrophages | 0.70[8] | |

| Cellular | ISD-stimulated Raw 264.7 cells | 2.41 ± 0.87[9] | |

| Human cGAS | Biochemical | Recombinant hcGAS Protein | 2.94[8] |

| Cellular | HT-DNA-stimulated THP-1 cells | ~0.8[5][7] |

Signaling Pathway Visualization

Caption: this compound inhibits cGAS, blocking 2'3'-cGAMP synthesis and STING pathway activation.

Experimental Protocols

Protocol 1: Cellular IC₅₀ Determination in THP-1 Reporter Cells

This protocol details the measurement of this compound's inhibitory concentration in a human monocytic cell line engineered to report on IRF3 activity, a direct downstream consequence of cGAS-STING signaling.

1. Materials and Reagents:

- THP-1-Lucia™ ISG Cells (InvivoGen, #thp-isl)

- RPMI 1640 Medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

- This compound (InvivoGen, #inh-ru521) dissolved in DMSO

- Herring Testis (HT-DNA) (Sigma-Aldrich)

- Lipofectamine LTX with PLUS Reagent (or similar transfection reagent)

- QUANTI-Luc™ detection reagent (InvivoGen)

- White, flat-bottom 96-well plates

- Luminometer

2. Cell Preparation:

- Culture THP-1-Lucia™ ISG cells in RPMI 1640 supplemented with 10% FBS and 1% Pen-Strep.

- Centrifuge cells and resuspend in fresh medium to a density of 5 x 10⁵ cells/mL.

- Dispense 100 µL of the cell suspension (50,000 cells) into each well of a 96-well plate.

3. Compound Addition:

- Prepare a 2x working concentration serial dilution of this compound in culture medium (e.g., 200 µM to 0.002 µM). Include a DMSO vehicle control.

- Add 50 µL of the this compound dilution or vehicle to the appropriate wells.

4. Pathway Stimulation:

- Prepare the HT-DNA transfection mix according to the manufacturer's protocol. A final concentration of ~0.3-1 µg/mL HT-DNA is typically effective.[7]

- Add 50 µL of the transfection mix to each well (except for unstimulated controls).

- The final volume in each well should be 200 µL.

5. Incubation and Measurement:

- Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

- The following day, add 20 µL of QUANTI-Luc™ reagent to a fresh white 96-well plate.

- Carefully transfer 20 µL of supernatant from the cell plate to the plate containing the detection reagent.

- Measure luminescence immediately on a luminometer.

6. Data Analysis:

- Subtract the background luminescence from unstimulated wells.

- Normalize the data, setting the stimulated vehicle control as 100% activity and unstimulated as 0%.

- Plot the normalized activity against the log of the this compound concentration and use a non-linear regression (four-parameter variable slope) to calculate the IC₅₀ value.

Protocol 2: In Vivo Efficacy in a Subarachnoid Hemorrhage (SAH) Mouse Model

This protocol provides a framework for assessing this compound's therapeutic potential in a mouse model of acute brain injury, where cGAS activation contributes to neuroinflammation.[10]

1. Animal Model:

- Induce subarachnoid hemorrhage in adult male C57BL/6 mice using the endovascular perforation model. Include sham-operated control groups.

2. Compound Administration:

- Administer this compound or a vehicle control (e.g., DMSO in saline) via intraperitoneal (i.p.) injection at a specified time point post-SAH induction (e.g., 1 hour). A typical dose might be 20-50 mg/kg, but this requires optimization.[10]

3. Neurological Function Assessment:

- At 24 and 72 hours post-SAH, evaluate neurological deficits using standardized scoring systems (e.g., modified Garcia score, beam balance test).[10]

4. Sample Collection and Processing:

- At a terminal endpoint (e.g., 72 hours), euthanize the mice and perfuse with PBS.

- Harvest brain tissue. For molecular analysis, dissect the cortex surrounding the hemorrhage and snap-freeze in liquid nitrogen. For histology, fix the brain in 4% paraformaldehyde.

5. Endpoint Analysis:

- Western Blot: Homogenize brain tissue to measure protein levels of key pathway components (e.g., cGAS, p-TBK1, p-IRF3) and inflammatory markers.

- Immunofluorescence: Use brain sections to co-stain for microglia markers (e.g., Iba1) and cGAS to confirm cellular localization and activation.[10]

- Brain Water Content: Measure brain edema by comparing wet versus dry tissue weight.[10]

Workflow Visualization

Caption: Workflow for determining this compound cellular IC₅₀ using a reporter gene assay.

References

- 1. invivogen.com [invivogen.com]

- 2. Blocking cGAS in Autoimmunity | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]

- 3. Regulation and Function of the cGAS-STING Pathway: Mechanisms, Post-Translational Modifications, and Therapeutic Potential in Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cGAS inhibitors/STING Antagonists(Ifm Tre) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. Small molecule inhibition of human cGAS reduces total cGAMP output and cytokine expression in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small molecule inhibition of cGAS reduces interferon expression in primary macrophages from autoimmune mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development of human cGAS-specific small-molecule inhibitors for repression of dsDNA-triggered interferon expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RU.521 mitigates subarachnoid hemorrhage-induced brain injury via regulating microglial polarization and neuroinflammation mediated by the cGAS/STING/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

RU-521: A Deep Dive into the Foundational Science of a cGAS Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

RU-521 has emerged as a potent and selective small-molecule inhibitor of cyclic GMP-AMP synthase (cGAS), a critical cytosolic DNA sensor in the innate immune system.[1][2] This technical guide provides an in-depth exploration of the foundational science of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols from seminal studies. Through a comprehensive review of the existing literature, this document aims to equip researchers and drug development professionals with a thorough understanding of this compound's therapeutic potential, particularly in the context of autoimmune diseases and other inflammatory conditions driven by aberrant cGAS-STING pathway activation.[3][4]

Introduction to this compound and the cGAS-STING Pathway

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal that can indicate infection, tissue damage, or cellular stress.[1] Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP).[3] cGAMP then binds to and activates STING, triggering a downstream signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][3]

While essential for host defense, dysregulation of the cGAS-STING pathway can lead to excessive inflammation and contribute to the pathogenesis of various autoimmune diseases, such as Aicardi-Goutières syndrome and systemic lupus erythematosus.[3][5] Consequently, the development of small-molecule inhibitors targeting this pathway has become a significant area of therapeutic research. This compound is a notable achievement in this field, demonstrating high potency and selectivity for cGAS.[2][6]

Mechanism of Action of this compound

This compound functions as a direct inhibitor of cGAS enzymatic activity.[5] Structural and kinetic studies have revealed that this compound binds to the catalytic pocket of cGAS.[3][5] This binding sterically hinders the access of cGAS's substrates, ATP and GTP, to the active site, thereby preventing the synthesis of cGAMP.[5] Crystal structure analysis of this compound in a complex with cGAS and dsDNA has confirmed that the inhibitor occupies the same region as the substrates.[3] Kinetic studies have suggested a noncompetitive inhibitory mechanism.[3] By blocking cGAMP production, this compound effectively abrogates the downstream signaling cascade, leading to a reduction in type I IFN expression.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies, providing a comparative overview of its potency and binding affinity.

Table 1: Inhibitory Potency of this compound

| Target | Assay Type | IC50 | Reference |

| Murine cGAS (m-cGAS) | In vitro enzymatic assay | 0.11 µM | |

| Human cGAS (h-cGAS) | In vitro enzymatic assay | 2.94 µM | |

| cGAS-mediated signaling | Cell-based reporter assay | 700 nM | [6] |

| Human cGAS in THP-1 cells | Cell-based assay | ~0.8 µM | [9] |

| Murine cGAS in RAW 264.7 cells | Cell-based assay | 0.7 µM | [10] |

Table 2: Binding Affinity of this compound

| Complex | Method | Dissociation Constant (Kd) | Reference |

| cGAS/dsDNA complex | Isothermal Titration Calorimetry (ITC) | 36.2 nM | [2][6] |

| cGAS/dsDNA complex with ATP | Isothermal Titration Calorimetry (ITC) | 104 nM | [5] |

| cGAS/dsDNA complex with GTP | Isothermal Titration Calorimetry (ITC) | 298.2 nM | [5] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

In Vitro cGAS Inhibition Assay

This protocol is adapted from studies characterizing the direct inhibitory effect of this compound on cGAS enzymatic activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant cGAS.

Materials:

-

Recombinant murine or human cGAS protein

-

Herring Testis DNA (HT-DNA)

-

ATP and GTP

-

This compound

-

Reaction buffer (e.g., Tris-HCl, MgCl2, NaCl)

-

Detection reagent (e.g., pyrophosphatase-coupled assay)

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, recombinant cGAS, and HT-DNA.

-

Add varying concentrations of this compound (typically in a serial dilution) to the reaction mixture. A DMSO control is used as a vehicle control.

-

Initiate the enzymatic reaction by adding ATP and GTP.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of cGAMP produced or a byproduct of the reaction (e.g., pyrophosphate).

-

Plot the percentage of cGAS activity against the logarithm of the this compound concentration.

-

Calculate the IC50 value using a suitable nonlinear regression model.

Cell-Based Reporter Assay for cGAS-STING Signaling

This protocol is based on cellular assays used to assess the efficacy of this compound in a more physiologically relevant context.

Objective: To measure the inhibition of dsDNA-induced type I IFN production by this compound in a cellular model.

Materials:

-

Cell line expressing a type I IFN-inducible reporter gene (e.g., THP-1-Lucia™ ISG cells)

-

Transfection reagent

-

Herring Testis DNA (HT-DNA) or other dsDNA stimulus

-

This compound

-

Cell culture medium and supplements

-

Luciferase assay reagent

Procedure:

-

Seed the reporter cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Transfect the cells with HT-DNA to stimulate the cGAS-STING pathway.

-

Incubate the cells for a period sufficient to allow for reporter gene expression (e.g., 24 hours).

-

Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.

-

Normalize the luciferase activity to a control (e.g., untreated or vehicle-treated cells).

-

Plot the normalized reporter activity against the this compound concentration to determine the IC50 in a cellular context.

Visualizations of Signaling Pathways and Workflows

The following diagrams illustrate the cGAS-STING signaling pathway and a typical experimental workflow for evaluating this compound.

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Caption: A typical experimental workflow for evaluating the cellular efficacy of this compound.

Conclusion

This compound is a well-characterized and valuable tool for investigating the biological roles of the cGAS-STING pathway. Its potent and selective inhibitory activity makes it a strong candidate for further preclinical and clinical development as a therapeutic for autoimmune and inflammatory diseases.[5][7] This guide has provided a comprehensive overview of the foundational science of this compound, offering a solid basis for researchers and drug development professionals to build upon in their future work.

References

- 1. invivogen.com [invivogen.com]

- 2. medkoo.com [medkoo.com]

- 3. Blocking cGAS in Autoimmunity | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]

- 4. RU.521 mitigates subarachnoid hemorrhage-induced brain injury via regulating microglial polarization and neuroinflammation mediated by the cGAS/STING/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecule inhibition of cGAS reduces interferon expression in primary macrophages from autoimmune mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Small molecule inhibition of human cGAS reduces total cGAMP output and cytokine expression in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary studies on RU-521's biological activity

An In-depth Technical Guide on the Preliminary Biological Activity of RU-521

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a small-molecule inhibitor targeting the enzyme cyclic GMP-AMP synthase (cGAS), a critical cytosolic DNA sensor in the innate immune system.[1][2][3] By binding to the catalytic pocket of cGAS, this compound effectively blocks the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP), thereby inhibiting the downstream STING (Stimulator of Interferon Genes) signaling pathway and the subsequent production of type I interferons and other inflammatory cytokines.[2][3][4][5] Originally identified as a potent inhibitor of murine cGAS, it has demonstrated cross-species activity, inhibiting both human and mouse cGAS in cellular contexts.[1][2] This makes this compound an invaluable research tool for investigating the pathophysiology of cGAS-driven inflammatory and autoimmune diseases. This document provides a comprehensive overview of the preliminary biological activity of this compound, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization.

Mechanism of Action: Inhibition of the cGAS-STING Pathway

The cGAS-STING pathway is a fundamental component of the innate immune response to cytosolic double-stranded DNA (dsDNA), a signal of pathogen invasion or cellular damage.[1][3]

-

DNA Sensing: cGAS is activated upon direct binding to dsDNA in the cytoplasm.[1]

-

cGAMP Synthesis: Activated cGAS catalyzes the synthesis of cGAMP from ATP and GTP.[3]

-

STING Activation: cGAMP acts as a second messenger, binding to and activating the STING protein located on the endoplasmic reticulum.

-

Downstream Signaling: STING activation initiates a signaling cascade involving TBK1 and IRF3, leading to the transcription of type I interferons (e.g., IFN-β) and other pro-inflammatory genes.[1][6]

This compound exerts its inhibitory effect at the nascent stage of this pathway. Structural and kinetic studies have revealed that this compound binds directly to the active site of cGAS.[3][5] This binding sterically hinders the access of the substrates, ATP and GTP, to the catalytic pocket, thereby preventing the synthesis of cGAMP.[5][7] Kinetic studies have pointed towards a noncompetitive inhibitory mechanism.[3] Consequently, all downstream signaling events, including STING activation and interferon production, are suppressed.[2]

Quantitative Data: Inhibitory Potency

This compound has been evaluated in various biochemical and cell-based assays to determine its half-maximal inhibitory concentration (IC50). While initially developed for murine cGAS, it shows comparable potency in human cell lines.

Table 1: IC50 Values of this compound in Biochemical Assays

| Target | Assay Type | IC50 Value | Reference |

|---|---|---|---|

| Murine cGAS (m-cGAS) | Pyrophosphatase-coupled | 0.74 ± 0.12 µM | [8] |

| Murine cGAS (m-cGAS) | Mass Spectrometry | 0.11 µM | [9] |

| Human cGAS (h-cGAS) | Mass Spectrometry | 2.94 µM |[9] |

Table 2: IC50 Values of this compound in Cell-Based Assays

| Cell Line | Species | Target | Endpoint | IC50 Value | Reference |

|---|---|---|---|---|---|

| THP-1 | Human | Endogenous h-cGAS | IFNB1 mRNA expression | ~0.8 µM | [2][4] |

| RAW 264.7 | Murine | Endogenous m-cGAS | IFN Reporter | 0.7 µM | [2] |

| L929 | Murine | ISD-stimulated cGAS | Cytokine expression | 2.41 ± 0.87 µM | [8] |

| Human PBMCs | Human | Endogenous h-cGAS | IFNB1 mRNA expression | 0.8 µM |[2] |

Selectivity Profile

A key feature of a valuable chemical probe is its selectivity. Studies have shown that this compound specifically targets the cGAS-STING pathway. It does not inhibit downstream activation induced by direct stimulation with cGAMP or recombinant type I interferons, confirming its action is upstream at the level of cGAS.[2][5][10] Furthermore, this compound shows no significant off-target effects on other major innate immune pathways, such as those initiated by Toll-like receptors (TLR1/2, TLR3, TLR4) or RIG-I-like receptors (RLRs).[2]

Experimental Protocols

The characterization of this compound's biological activity involves a series of standardized in vitro experiments.

Cell Culture

-

Human Cells: THP-1 (monocytic), THP-1-Lucia™ ISG (ISRE reporter), and HEK293 (embryonic kidney) cells are commonly used.[2] They are typically maintained in RPMI 1640 or DMEM, supplemented with 10% FBS, L-glutamine, HEPES, sodium pyruvate, and penicillin-streptomycin.[2]

-

Murine Cells: RAW 264.7 (macrophage-like) and L929 (fibroblast) cell lines are standard choices.[2][8] Culture conditions are similar to those for human cell lines.

In Vitro cGAS Activation and Inhibition Assay

This workflow outlines the typical steps to measure the inhibitory effect of this compound on DNA-induced interferon pathway activation.

Key Methodologies

-

cGAS Stimulation: Herring Testis DNA (HT-DNA) is a common agonist used to activate cGAS in cells.[2] It is delivered to the cytoplasm using a transfection reagent like Lipofectamine LTX. A typical concentration for stimulation is 0.1 to 0.3 µg/mL.[2][4]

-

RT-qPCR: Following cell lysis and RNA extraction, reverse transcription is performed to generate cDNA. Quantitative PCR is then used to measure the expression levels of target genes, such as IFNB1, IL6, and IFIT2, normalized to a housekeeping gene (e.g., GAPDH or ACTB).[2]

-

Luciferase Reporter Assay: In reporter cell lines (e.g., THP-1-Lucia™ ISG), the activation of the interferon pathway drives the expression of luciferase. After incubation, a luciferase substrate is added to the cell supernatant or lysate, and the resulting luminescence is measured with a luminometer.[2]

-

ELISA (Enzyme-Linked Immunosorbent Assay): Supernatants from cell cultures are collected and used to quantify the concentration of secreted proteins, such as IFN-β, using specific antibody pairs.[2]

-

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This highly sensitive technique is used to directly measure the intracellular concentration of cGAMP. Cells are lysed, and metabolites are extracted and analyzed to confirm that this compound inhibits the production of the second messenger.[2][11]

In Vivo Applications

Preliminary in vivo studies have demonstrated the therapeutic potential of this compound. It has been shown to reduce the constitutive expression of interferon in macrophages from Trex1-deficient mice, a model for the autoimmune disease Aicardi-Goutières syndrome.[3][5] Additionally, this compound has shown efficacy in animal models of neuroinflammation, such as subarachnoid hemorrhage, and inflammatory bowel disease.[6][8] In these studies, this compound was administered via intraperitoneal injection at doses ranging from 450 µg/kg to 5 mg/kg.[6][12]

Conclusion

This compound is a potent and selective inhibitor of both human and murine cGAS. Its ability to specifically block the production of cGAMP without affecting other innate immune pathways makes it an exemplary chemical probe for dissecting the role of cGAS in health and disease. The quantitative data and established experimental protocols summarized herein provide a solid foundation for researchers utilizing this compound to explore the therapeutic potential of cGAS inhibition in autoimmune disorders, inflammatory conditions, and beyond.

References

- 1. invivogen.com [invivogen.com]

- 2. Small molecule inhibition of human cGAS reduces total cGAMP output and cytokine expression in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Blocking cGAS in Autoimmunity | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]

- 4. researchgate.net [researchgate.net]

- 5. Small molecule inhibition of cGAS reduces interferon expression in primary macrophages from autoimmune mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RU.521 mitigates subarachnoid hemorrhage-induced brain injury via regulating microglial polarization and neuroinflammation mediated by the cGAS/STING/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. regenhealthsolutions.info [regenhealthsolutions.info]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. DNA mechanical flexibility controls DNA potential to activate cGAS-mediated immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to RU-521: A Potent Inhibitor of the cGAS-STING Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of RU-521, a pivotal small molecule inhibitor used in the study of innate immunity. This document outlines key experimental data and detailed protocols for its use in research settings.

Introduction

This compound is a potent and selective small-molecule inhibitor of cyclic GMP-AMP synthase (cGAS).[1][2] cGAS is a primary cytosolic sensor of double-stranded DNA (dsDNA), which, upon activation, triggers the STING (Stimulator of Interferon Genes) signaling pathway, leading to the production of type I interferons (IFNs) and other inflammatory cytokines.[3] Dysregulation of the cGAS-STING pathway is implicated in various autoimmune diseases, such as Aicardi-Goutières syndrome, making cGAS a significant therapeutic target.[1][3] this compound serves as a critical tool for investigating the biological functions of cGAS and as a molecular scaffold for the development of novel therapeutics.[1][4]

Chemical Structure and Properties

This compound, also known as RU-320521, is a complex heterocyclic molecule. Its structure is characterized by a dichlorinated benzimidazole group linked to a pyrazole and an isobenzofuranone moiety.

Chemical Identity

| Property | Value | Reference |

| IUPAC Name | 3-[1-(6,7-dichloro-1H-benzimidazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-1(3H)-isobenzofuranone | [5] |

| Synonyms | RU-320521, RU521 | [5] |

| CAS Number | 2262452-06-0 | [5] |

| Molecular Formula | C₁₉H₁₂Cl₂N₄O₃ | [5] |

| Molecular Weight | 415.23 g/mol | |

| SMILES | Cc1nn(c(O)c1C1OC(=O)c2ccccc12)-c1nc2ccc(Cl)c(Cl)c2[nH]1 | |

| InChI Key | VIQXILLOJLATEF-UHFFFAOYSA-N | [5] |

Physicochemical Properties

| Property | Value | Reference |

| Appearance | Crystalline solid / Translucent film | [5] |

| Purity | ≥95% (UHPLC) to ≥98% (HPLC) | |

| Solubility | Soluble in DMSO (up to 83 mg/mL or ~200 mM) | |

| Storage | Store at -20°C for long-term stability | [3] |

Mechanism of Action

This compound functions by directly inhibiting the enzymatic activity of cGAS.[6] It occupies the catalytic pocket of the enzyme, thereby preventing the binding of its substrates, ATP and GTP.[1] This action blocks the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP), which is the essential step for the activation of the downstream STING-mediated immune response.[4]

The inhibitory action of this compound is highly selective for the cGAS-STING pathway. It does not significantly affect other innate immune signaling pathways, such as those activated by RNA, Toll-like receptor (TLR) ligands, or downstream effectors like cGAMP or recombinant interferon.[4][7][8]

Quantitative Data

This compound exhibits different potencies against mouse and human cGAS, being significantly more effective against the murine homolog.[3] This species-specific difference is a critical consideration for experimental design.

In Vitro and Cellular Potency

| Parameter | Species | Value | Assay Type | Reference |

| IC₅₀ | Mouse cGAS | 0.11 µM | Biochemical (Recombinant Enzyme) | [5] |

| IC₅₀ | Human cGAS | 2.94 µM | Biochemical (Recombinant Enzyme) | [5] |

| IC₅₀ | Mouse Cells | 0.7 µM | dsDNA-activated Reporter Assay (RAW 264.7) | [5][7] |

| IC₅₀ | Human Cells | ~0.8 µM | dsDNA-activated Reporter Assay (THP-1) | [7][9] |

| Kd | Mouse cGAS | 36.2 nM | Binding to cGAS/dsDNA complex | |

| LD₅₀ | Human Cells | 31.4 µM | Cytotoxicity Assay (THP-1) | [7][8] |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound to assess the inhibition of the cGAS-STING pathway.

Cellular cGAS Inhibition Assay using Reporter Cells (THP-1 or RAW)

This protocol is designed to measure the inhibition of dsDNA-induced type I interferon signaling. It utilizes THP-1 or RAW macrophage cell lines that stably express a luciferase reporter gene under the control of an interferon-stimulated response element (ISRE).

-

Cell Seeding:

-

Seed THP-1 Lucia™ ISG or RAW-Lucia™ ISG cells in a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of appropriate growth medium.

-

For THP-1 cells, differentiate into macrophage-like cells with PMA (phorbol 12-myristate 13-acetate) for 48-72 hours, followed by a 24-hour rest period in fresh media.[10][11]

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of this compound in DMSO and then dilute into cell culture medium. The final DMSO concentration should be kept below 0.5%.

-

Pre-treat the cells by adding the desired final concentrations of this compound (e.g., in a range from 0.01 µM to 30 µM) or vehicle (DMSO) to the wells.[9]

-

Incubate for 1-2 hours at 37°C.[6]

-

-

Pathway Activation:

-

Stimulate the cells by transfecting a cGAS agonist, such as Herring Testis DNA (HT-DNA) or a synthetic dsDNA like ISD90.[7][12]

-

Prepare the transfection complex using a suitable reagent like Lipofectamine 3000 according to the manufacturer's protocol (e.g., 0.3-1 µg/mL HT-DNA).[7][9][12]

-

Add the transfection complex to the wells.

-

Control wells: Include cells stimulated with dsDNA without inhibitor, cells treated with inhibitor but without dsDNA, and cells directly stimulated with 2'3'-cGAMP to confirm the inhibition is upstream of STING.[8]

-

-

Incubation:

-

Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.[7]

-

-

Luciferase Assay:

-

Measure luciferase activity in the cell supernatant using a luciferase assay system (e.g., QUANTI-Luc™) and a luminometer, following the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the luciferase signal to the vehicle-treated, dsDNA-stimulated control.

-

Plot the normalized data against the logarithm of the this compound concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.

-

Quantification of IFNB1 mRNA by RT-qPCR

This protocol directly measures the transcriptional upregulation of a key type I interferon gene, IFNB1, in response to cGAS activation.

-

Cell Culture and Treatment:

-

RNA Isolation:

-

After incubation, wash cells with PBS and lyse them directly in the well using a lysis buffer from an RNA purification kit (e.g., RNeasy Mini Kit, Qiagen).

-

Isolate total RNA according to the manufacturer's protocol.

-

Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).[11]

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from 0.5-1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) following the manufacturer's instructions.[11]

-

-

Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (IFNB1) and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).

-

Run the qPCR reaction on a real-time PCR instrument. A typical thermal cycling protocol is: 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 60°C for 30 s.

-

Include a melt curve analysis to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Calculate the cycle threshold (Ct) values.

-

Determine the relative expression of IFNB1 using the ΔΔCt method, normalizing to the reference gene and relative to the vehicle-treated, stimulated control.

-

Quantification of Intracellular cGAMP by LC-MS/MS

This is the most direct method to confirm that this compound inhibits the enzymatic activity of cGAS within cells.

-

Cell Culture and Treatment:

-

Metabolite Extraction:

-

After incubation, wash the cells twice with ice-cold PBS.

-

Lyse the cells and extract metabolites using a cold extraction solution, typically a methanol/acetonitrile/water mixture (e.g., 40:40:20 v/v/v).

-

Scrape the cells, collect the lysate, and vortex vigorously.

-

Centrifuge at high speed (e.g., >16,000 x g) at 4°C for 10-15 minutes to pellet cell debris.

-

-

Sample Preparation:

-

Carefully transfer the supernatant containing the metabolites to a new tube.

-

Dry the supernatant completely using a vacuum concentrator.

-

Reconstitute the dried pellet in a small volume (e.g., 50 µL) of a suitable buffer for LC-MS/MS analysis.[7]

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into an LC-MS/MS system (e.g., a UPLC system coupled to a triple quadrupole mass spectrometer).[7]

-

Separate metabolites on a suitable chromatography column.

-

Detect and quantify cGAMP using multiple-reaction-monitoring (MRM) mode with optimized parent-to-product ion transitions (e.g., m/z 675 to 136).[7]

-

-

Data Analysis:

-

Quantify the amount of cGAMP in each sample by comparing the peak area to a standard curve generated with synthetic 2'3'-cGAMP.

-

Analyze the dose-dependent reduction of cGAMP in this compound-treated samples compared to the vehicle control.

-

Conclusion

This compound is an invaluable chemical probe for the study of cGAS-mediated innate immunity. Its ability to potently and selectively inhibit cGAS activity in cellular and in vitro systems has enabled significant advances in understanding the role of this pathway in health and disease. This guide provides the core chemical, quantitative, and methodological information required for its effective use in a research setting. Researchers should pay careful attention to its differential potency between mouse and human cGAS when planning and interpreting experiments.

References

- 1. Small molecule inhibition of cGAS reduces interferon expression in primary macrophages from autoimmune mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. invivogen.com [invivogen.com]

- 4. Small molecule inhibition of human cGAS reduces total cGAMP output and cytokine expression in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. regenhealthsolutions.info [regenhealthsolutions.info]

- 6. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small molecule inhibition of human cGAS reduces total cGAMP output and cytokine expression in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Selection and validation of reference genes for qPCR analysis of differentiation and maturation of THP‐1 cells into M1 macrophage‐like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

RU-521: A Technical Whitepaper on its Potential as a Therapeutic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

RU-521 is a small molecule inhibitor of cyclic GMP-AMP synthase (cGAS), a critical cytosolic DNA sensor of the innate immune system. By blocking the synthesis of the second messenger molecule 2'3'-cyclic GMP-AMP (cGAMP), this compound effectively suppresses the activation of the STING (stimulator of interferon genes) pathway, leading to a reduction in the production of type I interferons and other pro-inflammatory cytokines. This targeted mechanism of action positions this compound as a promising therapeutic candidate for a range of autoimmune and inflammatory diseases characterized by the aberrant activation of the cGAS-STING pathway. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral and bacterial infections, as well as cellular damage.[1] Upon binding to dsDNA, cGAS catalyzes the synthesis of 2'3'-cGAMP, which in turn activates STING.[1] This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which then phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons (IFN-α and IFN-β).

While essential for host defense, dysregulation of the cGAS-STING pathway can lead to a sustained and pathological inflammatory response, contributing to the pathogenesis of various autoimmune diseases, including Aicardi-Goutières syndrome (AGS) and systemic lupus erythematosus (SLE).[2][3][4] In these conditions, the accumulation of self-DNA in the cytoplasm triggers chronic cGAS activation and a subsequent "interferon signature." Therefore, targeted inhibition of the cGAS-STING pathway represents a compelling therapeutic strategy.

This compound has emerged as a potent and selective inhibitor of cGAS.[1][5] Originally identified as a more potent inhibitor of murine cGAS, it has also demonstrated efficacy against human cGAS in cellular assays.[1][5] This whitepaper will delve into the technical details of this compound's mechanism, its therapeutic potential as demonstrated in preclinical models, and provide detailed methodologies for its investigation.

Mechanism of Action

This compound exerts its inhibitory effect by directly binding to the catalytic pocket of cGAS.[5] This binding competitively inhibits the access of the substrates ATP and GTP, thereby preventing the synthesis of 2'3'-cGAMP. The reduction in 2'3'-cGAMP levels leads to a downstream blockade of STING activation and the subsequent abrogation of type I interferon production.[5][6]

Quantitative Data

The inhibitory potency of this compound has been quantified in various assays, demonstrating its efficacy against both murine and human cGAS.

Table 1: In Vitro and Cellular IC50 Values for this compound

| Target | Assay Type | System | IC50 Value | Reference(s) |

| Murine cGAS (mcGAS) | Biochemical | Recombinant enzyme | 0.11 µM | [7] |

| Murine cGAS (mcGAS) | Cellular | RAW 264.7 macrophages | 0.70 µM | [5][7] |

| Human cGAS (hcGAS) | Biochemical | Recombinant enzyme | 2.94 µM | [7] |

| Human cGAS (hcGAS) | Cellular | THP-1 monocytes | ~0.8 µM | [5] |

| dsDNA-activated receptor | Cellular | Murine macrophages | 700 nM | [8] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Subarachnoid Hemorrhage

| Treatment Group | Dose | Neurological Score (Modified Garcia) | Neurological Score (Beam Balance) | Reference |

| Sham | N/A | Not reported | Not reported | [9] |

| SAH + Vehicle | N/A | Significantly lower than sham | Significantly lower than sham | [9] |

| SAH + this compound | 150 µg/kg | No significant improvement | No significant improvement | [9] |

| SAH + this compound | 450 µg/kg | Significantly improved vs. vehicle | Significantly improved vs. vehicle | [9] |

| SAH + this compound | 1350 µg/kg | No significant improvement | No significant improvement | [9] |

Note: Specific numerical data with statistical variance were not available in the cited literature.

Preclinical Efficacy in Disease Models

This compound has demonstrated therapeutic potential in several preclinical models of inflammatory diseases.

Aicardi-Goutières Syndrome (AGS)

AGS is a rare genetic disorder characterized by an overproduction of type I interferons. In a mouse model of AGS (Trex1-deficient mice), this compound has been shown to reduce the constitutive expression of interferon in macrophages, highlighting its potential to ameliorate the inflammatory phenotype of this disease.[2][9] While specific in vivo efficacy data for this compound in AGS models is not yet published, the critical role of cGAS in this disease strongly supports its therapeutic targeting.[3][10]

Inflammatory Bowel Disease (IBD)

In a dextran sulfate sodium (DSS)-induced colitis mouse model, intraperitoneal administration of this compound significantly attenuated the severity of colitis.[5] Treated mice exhibited reduced weight loss, lower disease activity index (DAI) scores, and less shortening of the colon compared to vehicle-treated controls. These findings suggest that cGAS inhibition by this compound can mitigate intestinal inflammation.[5]

Experimental Protocols

The following are representative protocols for evaluating the activity of this compound.

In Vitro cGAS Inhibition Assay in THP-1 Cells

This protocol describes the assessment of this compound's ability to inhibit dsDNA-induced type I interferon production in a human monocytic cell line.

References

- 1. researchgate.net [researchgate.net]

- 2. invivogen.com [invivogen.com]

- 3. cGAS is required for lethal autoimmune disease in the Trex1-deficient mouse model of Aicardi-Goutieres Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Small molecule inhibition of human cGAS reduces total cGAMP output and cytokine expression in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Protocol to induce and assess cGAS-STING pathway activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. RU.521 mitigates subarachnoid hemorrhage-induced brain injury via regulating microglial polarization and neuroinflammation mediated by the cGAS/STING/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cutting Edge: cGAS Is Required for Lethal Autoimmune Disease in the Trex1-Deficient Mouse Model of Aicardi-Goutières Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for RU-521 in cGAS Activity Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing RU-521, a known inhibitor of cyclic GMP-AMP synthase (cGAS), in in vitro assays to monitor cGAS activity. The provided information is intended to guide researchers in setting up robust and reproducible experiments for studying the cGAS-STING signaling pathway and for the screening and characterization of cGAS inhibitors.

Introduction

Cyclic GMP-AMP synthase (cGAS) is a crucial cytosolic DNA sensor that plays a pivotal role in the innate immune system.[1][2] Upon binding to double-stranded DNA (dsDNA), cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[2][3] cGAMP then binds to and activates the stimulator of interferon genes (STING), leading to the production of type I interferons and other inflammatory cytokines.[1][4] Dysregulation of the cGAS-STING pathway is implicated in various autoimmune diseases and cancer, making cGAS a significant target for therapeutic intervention.[1][3][4]

This compound is a small molecule inhibitor that has been shown to potently inhibit murine cGAS and also demonstrates activity against human cGAS.[1][5][6][7] It serves as a valuable tool for investigating the biological functions of cGAS and for the development of novel therapeutics targeting this pathway. These notes provide protocols for both cell-free (biochemical) and cell-based in vitro assays to assess the inhibitory effect of this compound on cGAS activity.

Data Presentation

The inhibitory activity of this compound on cGAS has been quantified across different studies and species. The following table summarizes the reported IC50 values.

| Target | Assay Type | Reported IC50 | Reference |

| Murine cGAS | Biochemical Assay | 0.11 µM | [7][8] |

| Human cGAS | Biochemical Assay | 2.94 µM | [7][8] |

| cGAS (unspecified) | Cell-based Assay (dsDNA receptor) | 700 nM | [9] |

| Human cGAS | Cell-based Assay (PBMCs) | IC50 at 0.8 µM | [5][6] |

Signaling Pathway Diagram

The following diagram illustrates the canonical cGAS-STING signaling pathway and the point of inhibition by this compound.

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cell-Free (Biochemical) cGAS Activity Assay

This protocol describes a biochemical assay to measure the direct inhibitory effect of this compound on recombinant cGAS activity by quantifying the production of cGAMP.

Experimental Workflow Diagram

Caption: Workflow for the in vitro biochemical cGAS activity assay.

Materials:

-

Recombinant human or murine cGAS

-

Double-stranded DNA (dsDNA; e.g., Herring Testis DNA (HT-DNA) or a long synthetic dsDNA oligonucleotide of at least 45 bp).[10]

-

This compound (and a suitable vehicle control, e.g., DMSO)

-

ATP and GTP

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 20 mM NaCl, 5 mM MgCl₂, 1 mM DTT

-

Reaction tubes or plates

-

Method for cGAMP quantification (e.g., LC-MS/MS system or a cGAMP-specific ELISA kit)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations.

-

Prepare working solutions of recombinant cGAS, dsDNA, ATP, and GTP in the assay buffer. Optimal concentrations should be determined empirically, but starting points can be:

-

-

Reaction Setup:

-

In a reaction tube or well, combine the assay buffer, recombinant cGAS, and dsDNA.

-

Add the desired concentration of this compound or vehicle control. Pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to cGAS.

-

Initiate the enzymatic reaction by adding ATP and GTP. The final reaction volume can be 20-50 µL.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 2 hours).[11] The incubation time should be optimized to ensure product formation is within the linear range of the detection method.

-

-

Reaction Termination and cGAMP Quantification:

-

Data Analysis:

-

Generate a dose-response curve by plotting the percentage of cGAS inhibition versus the concentration of this compound.

-

Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of cGAS activity.

-

Cell-Based cGAS Activity Assay using Reporter Cells

This protocol utilizes a reporter cell line, such as THP-1-Dual™ ISG-Lucia or RAW-Lucia™ ISG cells, which express a secreted luciferase under the control of an ISG (Interferon-Stimulated Gene) promoter. This allows for the indirect measurement of cGAS activity by quantifying the downstream interferon response.

Experimental Workflow Diagram

References

- 1. invivogen.com [invivogen.com]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. caymanchem.com [caymanchem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Small molecule inhibition of human cGAS reduces total cGAMP output and cytokine expression in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. RU.521 | DNA | cGAS | TargetMol [targetmol.com]

- 8. regenhealthsolutions.info [regenhealthsolutions.info]

- 9. selleckchem.com [selleckchem.com]

- 10. Frontiers | Pharmacological Activation of cGAS for Cancer Immunotherapy [frontiersin.org]

- 11. cGAS is activated by DNA in a length‐dependent manner | EMBO Reports [link.springer.com]

Application Notes and Protocols for the Use of RU-521 in Mouse Models of Lupus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Systemic Lupus Erythematosus (SLE) is a complex autoimmune disease characterized by the production of autoantibodies against nuclear antigens, leading to inflammation and damage in various organs, particularly the kidneys. A key pathway implicated in the pathogenesis of lupus is the cGAS-STING signaling cascade. Cytosolic double-stranded DNA (dsDNA), when mislocalized, is detected by the enzyme cyclic GMP-AMP synthase (cGAS), which in turn activates the STING (Stimulator of Interferon Genes) pathway, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1] In lupus, the persistent activation of this pathway by self-DNA is thought to be a major driver of the autoimmune response.

RU-521 is a potent and selective small molecule inhibitor of murine cGAS.[1] By binding to the active site of cGAS, this compound prevents the synthesis of the second messenger cGAMP, thereby blocking downstream STING activation and subsequent type I IFN production.[2] Pre-clinical studies have indicated that this compound is effective in mitigating inflammatory responses in murine models of lupus and arthritis, making it a valuable tool for investigating the role of the cGAS-STING pathway in autoimmunity and for the pre-clinical evaluation of potential therapeutic strategies.[2][3] Notably, this compound demonstrates greater potency for murine cGAS compared to its human counterpart.[1]

These application notes provide detailed protocols for the use of this compound in established mouse models of lupus, including experimental workflows, outcome measures, and data presentation guidelines.

Mechanism of Action: cGAS-STING Signaling Pathway Inhibition

The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic dsDNA. In the context of lupus, self-DNA can aberrantly trigger this pathway.

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Recommended Mouse Models of Lupus

Several well-established mouse models spontaneously develop or can be induced to develop lupus-like autoimmunity. The choice of model depends on the specific research question.

| Mouse Model | Key Features | Onset of Disease |

| MRL/lpr | Spontaneous Fas mutation leading to defective lymphocyte apoptosis. Rapid and severe disease progression with glomerulonephritis, arthritis, and skin lesions.[4][5] | 10-12 weeks of age[4] |

| (NZB x NZW)F1 (NZB/W F1) | Spontaneous, polygenic model with a strong gender bias (females). Develops high titers of anti-dsDNA antibodies and fatal immune complex-mediated glomerulonephritis.[6][7] | 21-24 weeks of age[3] |

| Pristane-Induced | Induced in non-autoimmune strains (e.g., BALB/c) by intraperitoneal injection of pristane. Characterized by the production of a broad range of autoantibodies and glomerulonephritis.[8] | 6-8 months post-induction |

Experimental Protocol: In Vivo Administration of this compound

While a specific in vivo protocol for this compound in a lupus mouse model is not yet extensively published, based on its use in other inflammatory mouse models, a starting point for administration can be proposed. It is critical to perform dose-response and pharmacokinetic studies to optimize the dosing regimen for your specific model and experimental goals.

This compound Preparation:

-

This compound is soluble in DMSO.[9]

-

For in vivo use, prepare a stock solution in 100% DMSO.

-

On the day of injection, dilute the stock solution in a sterile vehicle suitable for intraperitoneal (IP) injection, such as saline or PBS. The final concentration of DMSO should be kept low (typically <5%) to avoid toxicity.

Suggested Dosing and Administration (for optimization):

-

Administration Route: Intraperitoneal (IP) injection is a common route for administering this compound in mouse models.[8]

-